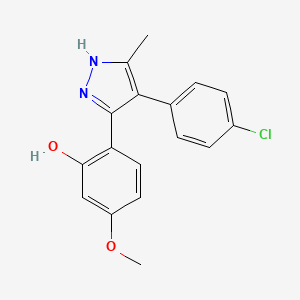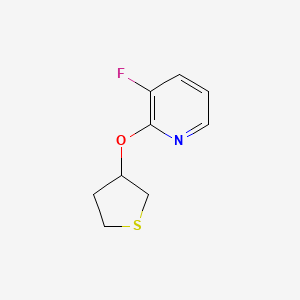
3-Fluoro-2-(thiolan-3-yloxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 3-Fluoro-2-(thiolan-3-yloxy)pyridine, often involves the introduction of fluorine atoms into lead structures . Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a fluorine atom at the 3rd position and a thiolan-3-yloxy group at the 2nd position.Chemical Reactions Analysis
Fluoropyridines, including this compound, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The presence of the strong electron-withdrawing substituent(s) in the aromatic ring explains the interesting and unusual physical, chemical, and biological properties of fluoropyridines .Scientific Research Applications
Docking and Quantitative Structure–Activity Relationship Studies
3-Fluoro-2-(thiolan-3-yloxy)pyridine derivatives have been studied for their potential as c-Met kinase inhibitors. Docking studies of these compounds, along with quantitative structure–activity relationship (QSAR) methods, have been used to predict their biological activities and understand the molecular features contributing to high inhibitory activity. These methods include Comparative molecular similarity analysis (CoMSIA) and multiple linear regression (MLR) with topological vectors (Caballero et al., 2011).
Radiolabeling for Imaging Central Nicotinic Acetylcholine Receptors
This compound analogs have been synthesized and radiolabeled for use in imaging central nicotinic acetylcholine receptors. These compounds show potential for use in positron emission tomography (PET) experiments, providing insights into receptor distribution and functioning in the brain. This application is particularly relevant for neurological research and potentially for diagnosing and understanding various neurological disorders (Dollé et al., 1998).
Development of Fluorinated Pyridines in Organic Chemistry
The compound and its derivatives are involved in the development of fluorinated pyridines, an important class of compounds in organic chemistry. These compounds have various applications, including their use in the synthesis of pharmaceuticals and agrochemicals. The research focuses on exploring efficient synthesis methods and understanding the properties of these fluorinated compounds (Zhou et al., 2018).
Use in Prosthetic Labeling of Peptides and Proteins
Research has been conducted on using this compound derivatives for the prosthetic labeling of peptides and proteins. This application is significant in the development of new diagnostic and therapeutic agents, particularly in the field of nuclear medicine and molecular imaging (de Bruin et al., 2005).
Study of Lanthanide Compounds with Fluorinated Thiolate Ligands
The fluorinated thiolate ligands of this compound have been studied in the context of trivalent lanthanide compounds. This research is significant in inorganic chemistry, particularly for understanding the properties and applications of lanthanide elements in various fields, including catalysis and materials science (Melman et al., 2002).
Properties
IUPAC Name |
3-fluoro-2-(thiolan-3-yloxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNOS/c10-8-2-1-4-11-9(8)12-7-3-5-13-6-7/h1-2,4,7H,3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMLSPUZBAFUFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
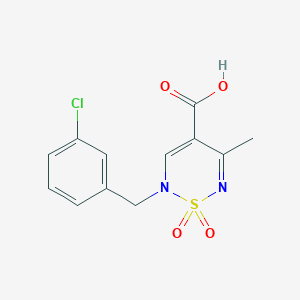
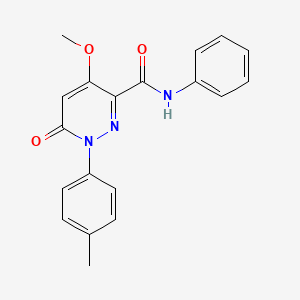
![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 5-bromothiophene-2-carboxylate](/img/structure/B2470100.png)
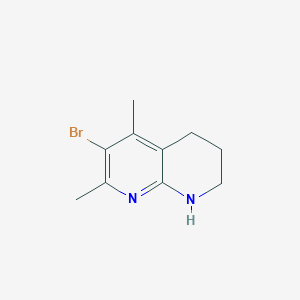
![3-{[2-(2,4-Dimethylphenyl)-2-oxoethyl]sulfanyl}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2470103.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2470104.png)
![N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2470105.png)
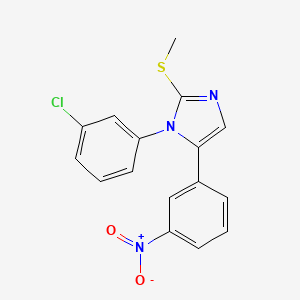
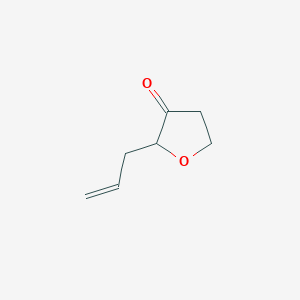
![3-(4-methoxyphenyl)-6-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2470112.png)
![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2470113.png)
![N-{[1-(3-chlorobenzyl)piperidin-4-yl]methyl}-2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)acetamide](/img/structure/B2470114.png)
![2-Chloro-5-[(4-ethylphenoxy)methyl]-1,3-thiazole](/img/structure/B2470117.png)
